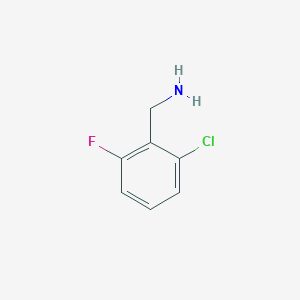

2-Chloro-6-fluorobenzylamine

描述

Contextualization within Halogenated Benzylamines

2-Chloro-6-fluorobenzylamine belongs to the class of halogenated benzylamines, which are benzylamine (B48309) derivatives containing one or more halogen atoms. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring of this compound gives it unique properties that influence its reactivity and utility in organic synthesis. ontosight.aiontosight.ai Halogenated organic compounds are crucial as intermediates in a multitude of organic transformations. acs.org The specific positioning of the chloro and fluoro groups at the 2 and 6 positions, respectively, creates steric and electronic effects that are pivotal to its chemical behavior.

The carbon-halogen bond's polarity and the leaving group potential of halides make these compounds valuable precursors for nucleophilic substitution and other reactions. acs.org The electron-withdrawing nature of the halogen substituents in this compound can also direct further electrophilic aromatic substitution reactions to specific positions on the ring.

Significance in Contemporary Organic and Medicinal Chemistry

In contemporary organic and medicinal chemistry, this compound serves as a vital intermediate for the synthesis of a wide array of more complex molecules. ontosight.ai Its structure is a key component in the development of new pharmaceutical and agrochemical products. ontosight.ailookchem.com The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. ontosight.ai

The compound's utility extends to its role as a building block in creating specialized polymers and resins in material science. Its unique substitution pattern makes it a valuable precursor for generating compounds with specific biological activities. ontosight.ai

Historical Overview of Research Trajectories

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chloro-6-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULSXIBCHPJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164946 | |

| Record name | 2-Chloro-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-15-9 | |

| Record name | 2-Chloro-6-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-FLUOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260BV7XB1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 Fluorobenzylamine

Precursor Synthesis Strategies

The foundational approaches to synthesizing 2-Chloro-6-fluorobenzylamine typically involve the transformation of functional groups on the benzene (B151609) ring through well-established chemical reactions. These strategies focus on creating the benzylamine (B48309) moiety from precursors like benzyl (B1604629) chlorides, nitriles, or toluenes.

A primary and direct method for the preparation of this compound involves the amination of 2-chloro-6-fluorobenzyl chloride. sigmaaldrich.comchemdad.com This reaction is a nucleophilic substitution where the chlorine atom of the benzyl chloride is displaced by an amino group. This process is fundamental in organic synthesis for creating benzylamines from their corresponding benzyl halides. 2-Chloro-6-fluorobenzyl chloride itself is used as an alkylating agent in other syntheses, such as for derivatives of 1,2,4-triazole (B32235) and in the preparation of aprinocid. sigmaaldrich.comchemdad.comchemicalbook.com

The reaction typically involves treating 2-chloro-6-fluorobenzyl chloride with a source of ammonia (B1221849). The specific conditions, such as the choice of solvent, temperature, and pressure, are critical for optimizing the yield and purity of the final product, this compound.

Table 1: Properties of 2-Chloro-6-fluorobenzyl chloride

| Property | Value |

|---|---|

| CAS Number | 55117-15-2 |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| Density | 1.401 g/mL at 25 °C sigmaaldrich.comchemdad.comchemicalbook.com |

| Refractive Index | n20/D 1.537 sigmaaldrich.comchemdad.comchemicalbook.com |

| Boiling Point | 208-210 °C |

Data sourced from multiple chemical suppliers. sigmaaldrich.comchemdad.comchemicalbook.com

Another significant pathway to this compound is through the reduction of 2-chloro-6-fluorobenzonitrile (B1630290). nih.govgoogle.com The nitrile group (-C≡N) is reduced to a primary amine group (-CH₂NH₂). This transformation is a common and effective method for synthesizing primary amines.

A documented procedure involves dissolving 2-chloro-6-fluorobenzonitrile in a suitable solvent like diethyl ether. nih.gov The reduction is then carried out using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). nih.gov The reaction is typically performed at a low temperature (e.g., 0 °C) to control its reactivity and is stirred for several hours to ensure complete conversion. nih.gov Following the reduction, a standard work-up procedure is used to isolate the this compound. One patented process reports achieving a yield of 82.7% with a purity of 93.5% for this specific conversion. google.com

Table 2: Reaction Details for the Reduction of 2-chloro-6-fluorobenzonitrile

| Parameter | Details |

|---|---|

| Starting Material | 2-chloro-6-fluorobenzonitrile nih.govgoogle.com |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) nih.gov |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) nih.gov |

| Reaction Temperature | 0 °C to room temperature nih.gov |

| Reported Yield | 82.7% google.com |

The synthesis of related compounds can start from 2-chloro-6-fluorotoluene (B1346809). A multi-step process can be employed, beginning with the photochlorination of 2-chloro-6-fluorotoluene. This radical chlorination reaction, often initiated by UV light, can lead to the formation of 2-chloro-6-fluorobenzyl chloride and subsequently 2-chloro-6-fluorobenzyl dichloride. google.com

Following the chlorination, a hydrolysis step is performed. For instance, the hydrolysis of the dichloride intermediate, often using sulfuric acid, yields 2-chloro-6-fluorobenzaldehyde. google.com This aldehyde is a crucial intermediate. google.comwikipedia.orgnih.gov To obtain this compound from this aldehyde, a subsequent reaction step, such as reductive amination, would be necessary. This would involve reacting the aldehyde with an ammonia source in the presence of a reducing agent. This pathway highlights how functional group interconversions can be strategically used to build more complex molecules from simpler starting materials.

Advanced Synthetic Approaches

Beyond the fundamental precursor strategies, advanced methodologies are employed to produce this compound on a larger scale and with considerations for environmental impact.

The demand for this compound in various research and industrial applications necessitates scalable synthesis methods. Custom synthesis services offer the production of this compound from milligram research quantities up to kilogram-scale pilot production. ambeed.com These processes are designed for seamless transition between scales, ensuring consistent quality and purity.

Scaling up reactions, such as the reduction of 2-chloro-6-fluorobenzonitrile or the amination of 2-chloro-6-fluorobenzyl chloride, requires careful optimization of reaction parameters. This includes managing heat transfer in larger reactors, optimizing catalyst loading, and developing efficient downstream processing and purification protocols. Quality control is paramount, with techniques like NMR, HPLC, and GC being used to ensure the final product meets stringent specifications. ambeed.com The availability of this compound from various suppliers in different quantities indicates that robust and scalable manufacturing processes are in place. chemicalbook.comguidechem.com

While specific research detailing the application of green chemistry principles exclusively to the synthesis of this compound is not extensively documented in the provided results, general trends in chemical manufacturing point towards the adoption of more sustainable practices. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

For the synthesis of this compound and its precursors, this could involve several approaches. For instance, in the reduction of 2-chloro-6-fluorobenzonitrile, exploring alternatives to hazardous reagents like lithium aluminum hydride, which is flammable and difficult to handle on an industrial scale, would be a key green improvement. google.com Catalytic hydrogenation, using a metal catalyst and hydrogen gas, could be a viable, cleaner alternative.

Similarly, in the hydrolysis steps of related syntheses, moving away from large quantities of strong acids like sulfuric acid towards solid acid catalysts that can be easily recovered and reused would reduce waste and improve the process's environmental footprint. google.com A new synthetic route for the precursor 2-chloro-6-fluorobenzonitrile has been described involving diazotization, fluorination, ammoxidation, and hydrolysis, which may offer advantages in terms of efficiency or environmental impact. researchgate.net The overarching goal is to develop synthetic routes that are not only efficient and scalable but also inherently safer and more environmentally benign.

Palladium-Catalyzed Reactions for Fluorinated Benzylamines

Palladium catalysis represents a significant strategy for the synthesis of fluorinated benzylamines. These reactions often proceed via C-H bond activation and functionalization, with palladacycles being key intermediates. nih.govacs.org The formation of these palladacycles is commonly believed to occur through the reaction of a substrate that has a C-H bond positioned ortho to a suitable metal-directing group, which interacts with a mononuclear "Pd(OAc)₂" species. nih.govacs.org

One prominent method is the ortho-selective C-H fluorination of benzylamines protected with an oxalyl amide directing group. acs.orgnih.gov This approach utilizes palladium(II) acetate (B1210297) as the catalyst and N-fluorobenzenesulfonimide (NFSI) as an effective fluorine source. acs.orgnih.gov Researchers have optimized conditions for both mono- and difluorination of benzylamine derivatives. acs.org For instance, selective monofluorination can be achieved with high yields using Pd(OAc)₂ and NFSI in t-amyl-OH at 80 °C. acs.orgnih.gov By modifying the fluorine source, difluorination can also be accomplished. acs.org

Studies on the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines with Pd₃(OAc)₆ have shown that the reaction can proceed directly, forming higher-order cyclopalladated intermediates. nih.govacs.org The regioselectivity of this cyclopalladation, affording products where the palladium is either ortho or para to the fluorine substituent, is influenced by the solvent and the substrate-to-palladium ratio. nih.govacs.org

Table 1: Optimization of Palladium-Catalyzed ortho-Fluorination of Benzylamine Derivatives acs.org Reaction conditions: Substrate (0.1 mmol), Pd(OAc)₂ (5 mol %), NFSI (0.25 mmol), additive (0.02 mmol), and solvent (1 mL), 80 °C, 12 h. Yield determined by Gas Chromatography.

| Entry | Additive | Solvent | Yield (%) |

|---|---|---|---|

| 1 | None | 1,4-Dioxane | 45 |

| 2 | None | Toluene | 33 |

| 3 | None | t-Amyl-OH | 85 |

| 4 | Ac-Gly-OH | t-Amyl-OH | 75 |

Mechanistic Investigations of Formation Reactions

Nitrosation and Hydrogen Shift Mechanisms

The formation of benzylamine derivatives can involve complex mechanistic pathways, including nitrosation and subsequent rearrangements. The reaction of primary amines with nitrosating agents is a foundational process in organic synthesis. conicet.gov.ar Primary aliphatic amines react with nitrous acid to generate highly unstable aliphatic diazonium salts, which readily lose nitrogen gas. ncert.nic.in

In the context of tertiary amines, nitrosative N-dealkylation mechanisms have been investigated. One proposed mechanism involves the oxidation of the amine substrate to an amine radical cation by the nitrosonium ion (NO⁺). psu.edu This is followed by a hydrogen atom abstraction from the carbon adjacent to the amine nitrogen by nitrogen dioxide (NO₂), which produces an iminium ion. The iminium ion is then further processed to yield the final products. psu.edu

A metal-free deaminative coupling of benzylamines with arylboronic acids provides another perspective. nih.govrsc.org In this reaction, isoamyl nitrite (B80452) serves as the nitrosating reagent to convert the primary amine into a good leaving group in situ. nih.govrsc.org Mechanistic experiments, including deuterium (B1214612) labeling studies, suggest the operation of at least two distinct pathways. nih.govrsc.org One of these pathways involves a hydride/deuteride shift, which accounts for the formation of isomeric products. rsc.org

Dehydrogenative Cross-Coupling Reactions

Dehydrogenative coupling reactions offer an efficient and atom-economical route for forming C-N and C-C bonds, relevant to the synthesis of substituted benzylamines and their precursors. researchgate.net These reactions avoid the need for pre-functionalized substrates by directly utilizing C-H bonds. researchgate.net

Copper-catalyzed cross-dehydrogenative coupling (CDC) provides a practical method for synthesizing α-substituted primary benzylamines directly from the C-H functionalization of alkylarenes. acs.orgdtu.dk This method is scalable and insensitive to air and moisture, directly affording the amine hydrochloride salt. acs.orgdtu.dk Another example involves the use of a copper-metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst for the dehydrogenative homo-coupling of amines to imines and the cross-coupling of amines with alcohols to form amides under mild, room-temperature conditions. nih.gov The proposed mechanism for these reactions involves the copper-catalyzed generation of a tert-butylperoxy radical from tert-butyl hydroperoxide (TBHP), which then abstracts a hydrogen from the benzylamine. nih.gov

Nickel-catalyzed reactions have also been developed, such as the [4+2] annulation of benzylamines and nitriles. acs.org Mechanistic studies for this transformation revealed that an in-situ-formed amidine, from the initial coupling of the benzylamine and nitrile, directs the nickel catalyst to activate the ortho-C-H bond of the benzylamine's phenyl ring. acs.org

Reaction with Acid and Alkali Nitrite

The reaction of primary amines with nitrous acid, typically generated in situ from an alkali nitrite (like sodium nitrite) and a mineral acid, is a classic method for deamination. ncert.nic.in Aromatic amines react with nitrous acid at low temperatures (0-5 °C) to form diazonium salts, which are versatile intermediates for synthesizing a wide variety of aromatic compounds. ncert.nic.in

In the case of fluorine-containing benzylamine derivatives, this reaction is used to replace the amino group with a hydroxyl group to produce the corresponding benzyl alcohol. google.com The mechanism involves the formation of nitrous acid from the reaction between the alkali nitrite and the acid. google.com The nitrous acid then reacts with the amino group of the benzylamine, leading to diazotization. The resulting diazonium salt is unstable and undergoes a denitrogenation reaction, where it is attacked by a hydroxyl group from water to yield the alcohol. google.com

Studies on the deamination of benzylamine using various metal halides in conjunction with tert-butyl nitrite have shown that the choice of reagents can control the product distribution. datapdf.com For example, the combination of certain early transition metal halides and tert-butyl nitrite generates nitrosyl chloride in situ, which reacts with benzylamine to give high yields of substitution products while minimizing side reactions like oxidation. datapdf.com

Table 2: Product Distribution from Deamination of Benzylamine with t-BuONO and Metal Chlorides datapdf.com Reaction conditions: Benzylamine added to a combination of metal halide (10 mmol) and tert-butyl nitrite (10 mmol) in 50 mL of an aprotic solvent.

| Metal Halide | Solvent | Benzyl Chloride (%) | Benzyl Alcohol (%) | Benzaldehyde (%) |

|---|---|---|---|---|

| TiCl₄ | CH₂Cl₂ | 86 | 6 | 4 |

| TiCl₄ | DMF | 8 | 1 | 82 |

| VCl₄ | CH₂Cl₂ | 85 | 11 | 1 |

| MoCl₅ | CH₂Cl₂ | 82 | 14 | 2 |

Derivatization Reactions of this compound

Alkylation Reactions

This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules, often through alkylation of its primary amine group. chemdad.comsigmaaldrich.com The amine's nucleophilicity allows it to react with various alkylating agents. ncert.nic.in

One notable application is in the synthesis of the herbicide flumetralin (B52055). google.com The process involves the N-alkylation of this compound with an ethyl group, using monoethylamine in the presence of sodium hydroxide, to produce the intermediate secondary amine, N-ethyl-2-chloro-6-fluoro-benzylamine. google.com

In the field of medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. For example, it has been coupled with various substituted pyrrole (B145914) carboxylic acids to generate a series of amide derivatives investigated as inhibitors of necroptosis. core.ac.uk Similarly, it is a precursor for creating adenine (B156593) derivatives, where it is used in alkylation reactions. chemdad.comsigmaaldrich.com These derivatization reactions highlight the compound's utility as a scaffold for introducing the 2-chloro-6-fluorobenzyl moiety into larger, more functionalized structures.

Acylation Reactions to Form Amides

The primary amine group in this compound makes it a prime candidate for N-acylation reactions to produce amides. This class of reaction is one of the most fundamental and widely used methods for amide bond formation in organic chemistry. researchgate.net The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

A specific example is the synthesis of 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide. In this type of reaction, this compound is reacted with an acyl chloride, like chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. ambeed.com The resulting N-substituted amide is a key structural motif found in many biologically active molecules and materials. researchgate.net

The general mechanism for the acylation of this compound with an acyl chloride proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Ion Elimination: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

Deprotonation: A base, which can be a second molecule of the amine or an added scavenger like triethylamine, removes a proton from the nitrogen atom, yielding the final amide product and the hydrochloride salt of the base. ambeed.com

Condensation Reactions

This compound readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically result in the formation of an imine, also known as a Schiff base, through the elimination of a water molecule.

For instance, in a process analogous to the reaction of 4-fluorobenzylamine (B26447) with an aldehyde, this compound can be reacted with an aldehyde under reflux conditions to form the corresponding imine. acs.orgscispace.com This imine can then be subsequently reduced to a secondary amine. acs.orgscispace.com A notable example from the synthesis of the drug Arprinocid involves the condensation of this compound with 7-amino smolecule.comwikipedia.orggoogle.comthiadiazolo[3,4-d]pyrimidine at elevated temperatures (150 °C) to yield a more complex heterocyclic structure. drugfuture.com Another documented condensation reaction involves reacting the amine with dimethyl cyanodithioiminocarbonate, showcasing its utility in building diverse molecular frameworks. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | acs.orgsmolecule.com |

| This compound | 7-amino smolecule.comwikipedia.orggoogle.comthiadiazolo[3,4-d]pyrimidine | Substituted aminopyrimidine | drugfuture.com |

| This compound | Dimethyl cyanodithioiminocarbonate | Guanidine-like intermediate | nih.gov |

Formation of Secondary Amines

The primary amine functionality of this compound allows for its conversion into secondary amines through various synthetic routes. A common method is nucleophilic substitution, where the amine reacts with a haloalkane. lumenlearning.com

A direct example is the reaction of this compound with a chloro-substituted oxadiazole. nih.gov In this synthesis, the reaction is facilitated by the presence of a non-nucleophilic base, diisopropylethylamine (DIPEA), and sodium iodide in refluxing acetonitrile (B52724) to replace the chloride and form the secondary amine. nih.gov Another approach is reductive amination, where the primary amine first condenses with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) to the corresponding secondary amine. acs.orgscispace.comlumenlearning.com

Furthermore, catalytic methods have been developed for the deaminative coupling of two different primary amines to create unsymmetrical secondary amines, a process for which this compound could be a suitable substrate. marquette.edu

| Method | Reagents | Product | Reference |

| Nucleophilic Substitution | Chloro-oxadiazole, DIPEA, NaI | N-((5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine | nih.gov |

| Reductive Amination | Aldehyde, NaBH₄ | N-substituted-2-chloro-6-fluorobenzylamine | acs.orgscispace.com |

| Alkylation with Haloalkane | Bromoethane | N-ethyl-2-chloro-6-fluorobenzylamine | lumenlearning.com |

Coupling Reactions for Complex Molecular Architectures

The reactivity of this compound makes it a valuable building block in coupling reactions designed to construct larger, more complex molecules, particularly in the field of medicinal chemistry. google.com Its amine group can serve as a nucleophile to connect with various electrophilic partners.

In the synthesis of potential inhibitors of Mycobacterium tuberculosis, this compound was coupled with a chlorinated oxadiazole intermediate. nih.gov This reaction, performed under reflux with DIPEA and sodium iodide, demonstrates the amine's role in linking a substituted benzyl group to a heterocyclic core, forming a crucial secondary amine linkage within the target molecule. nih.gov

Another example involves a multi-step synthesis where this compound is first reacted with dimethyl cyanodithioiminocarbonate. nih.gov The resulting intermediate is then further transformed, showcasing how the initial coupling of the amine enables subsequent chemical modifications to build a complex library of potential enzyme inhibitors. nih.gov These reactions highlight the strategic importance of this primary amine in generating molecular diversity and constructing sophisticated chemical structures. google.com

Conversion to Dansyl Derivatives for Analytical Applications

For analytical purposes, primary amines like this compound can be converted into dansyl derivatives. This derivatization is a common strategy in chromatography and mass spectrometry to enhance the detection and quantification of amino compounds. science.govgoogle.com

The reaction involves treating the amine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in the presence of a base. The highly fluorescent nature of the dansyl group allows for sensitive detection using fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC). science.gov

Moreover, the presence of the dimethylamino moiety in the dansyl group significantly enhances ionization efficiency in mass spectrometry, particularly in electrospray ionization (ESI) mode. google.comgoogle.com This leads to a more robust mass signal and improved sensitivity, facilitating the analysis of the derivatized amine. While this is a general method for primary amines, its application to this compound would follow this standard and well-documented procedure for enhancing analytical detection. google.com

Reactions involving 2-chloro-6-fluorobenzamide (B1582351)

2-Chloro-6-fluorobenzamide, an amide derivative, can be synthesized and undergoes its own set of characteristic reactions. The formation of substituted amides often involves reacting 2-chloro-6-fluorobenzoyl chloride with a primary or secondary amine. ontosight.ai Once formed, the amide group itself can participate in further transformations.

Like other amides, 2-chloro-6-fluorobenzamide can undergo hydrolysis when refluxed with an aqueous acid or base. savemyexams.com

Acidic Hydrolysis: Refluxing with an acid (e.g., HCl) breaks the amide bond to yield 2-chloro-6-fluorobenzoic acid and an ammonium (B1175870) salt. savemyexams.com

Alkaline Hydrolysis: Refluxing with a base (e.g., NaOH) produces a salt of the carboxylic acid (sodium 2-chloro-6-fluorobenzoate) and ammonia. savemyexams.com

Another key reaction of primary amides is reduction. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the carbonyl group (C=O) of 2-chloro-6-fluorobenzamide can be reduced to a methylene (B1212753) group (CH₂), thereby converting the amide back to the corresponding primary amine, this compound. savemyexams.com The Hofmann degradation, a reaction where an amide is treated with bromine in a basic solution, offers another route to convert an amide into a primary amine with one less carbon atom, as demonstrated with the related compound 2-chloro-4-fluorobenzamide.

| Reaction | Reagents | Product(s) | Reference |

| Acidic Hydrolysis | H₂O, H⁺, heat | 2-Chloro-6-fluorobenzoic acid + Ammonium salt | savemyexams.com |

| Alkaline Hydrolysis | H₂O, OH⁻, heat | 2-Chloro-6-fluorobenzoate salt + Ammonia | savemyexams.com |

| Reduction | LiAlH₄ | This compound | savemyexams.com |

| Hofmann Degradation | Br₂, NaOH | (Hypothetical) 2-amino-3-chloro-1-fluorobenzene |

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Role as a Key Pharmaceutical Intermediate and Building Block

2-Chloro-6-fluorobenzylamine serves as a fundamental building block and a key intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.comsmolecule.comchemimpex.com Its structural framework is a common feature in molecules designed for therapeutic use, and its reactive amine group allows for straightforward incorporation into larger molecular scaffolds. lookchem.comchemimpex.com This adaptability makes it a crucial starting material for creating new pharmaceutical agents with potential applications across various disease areas, including neurology and oncology. chemimpex.com

This benzylamine (B48309) derivative is a precursor in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). lookchem.com Its role is critical in building the core structure of the final drug substance. For instance, the related compound 2-chloro-6-fluorobenzaldehyde, which can be derived from the benzylamine, is an important intermediate in the production of beta-lactam antibiotics such as flucloxacillin (B1213737) and dicloxacillin. google.com These antibiotics are notable for their efficacy against penicillin-resistant bacteria.

In the early stages of drug discovery, this compound is utilized in the synthesis of novel molecules that serve as "lead compounds." core.ac.uk These are compounds that exhibit promising biological activity and serve as the starting point for further chemical modification to optimize efficacy and other pharmacological properties. An example is its use in the preparation of necrostatins, which are potent inhibitors of necroptosis, a form of programmed cell death. nih.gov The 2-chloro-6-fluoro substitution on the phenyl ring has been identified as crucial for the potent activity of these lead compounds. nih.gov

Research Findings on Lead Compound Optimization

| Compound Substitution | Observed Activity | Reference |

| 2-chloro-6-fluoro | Potent activity | nih.gov |

| 2-methylphenyl | Less active | nih.gov |

| 2-methoxyphenyl | Less active | nih.gov |

| 2,6-dichloro | Less active | nih.gov |

| 2,6-difluoro | Less active | nih.gov |

Synthesis of Bioactive Derivatives

The chemical reactivity of this compound allows for its derivatization into a variety of bioactive molecules with specific therapeutic properties.

This compound is a precursor for the synthesis of adenine (B156593) derivatives that have shown potential as antiviral agents. nih.gov The benzylamine moiety is typically attached at the N6-position of the adenine core structure. iu.edugoogle.com While some N6-substituted derivatives have demonstrated moderate antiretroviral activity, particularly against the Moloney murine sarcoma virus, many have been found to be inactive against viruses like HIV. nih.gov These findings suggest that the specific nature of the substitution is critical for antiviral efficacy. nih.gov

Antiviral Activity of N6-Substituted Adenine Derivatives

| Derivative Class | Target Virus | Activity | Reference |

| N6-substituted FPMPA | HIV, MSV | No significant activity | nih.gov |

| N6-substituted FPMPDAP | Retroviruses | Moderate activity | nih.gov |

Research has pointed to the use of this compound in the synthesis of novel imidazolidine (B613845) derivatives. Some of these derivatives have been investigated for their potential anti-HIV properties. The broader class of imidazolidinone derivatives has been explored for a range of biological activities, including antiviral and antimicrobial effects. researchgate.net

The precursor to this compound, 2-chloro-6-fluorobenzyl chloride, is used as an alkylating agent to synthesize 3-benzylsulfanyl derivatives of 1,2,4-triazole (B32235). This class of compounds has garnered significant attention due to its promising antifungal and anticancer activities. nih.govnih.gov The 1,2,4-triazole ring is a well-established pharmacophore found in numerous therapeutic agents. nih.govresearchgate.net Studies have shown that Schiff bases derived from 4H-1,2,4-triazole-3-thiol exhibit potent antifungal activity, in some cases superior to the standard drug ketoconazole, and strong antibacterial activity against bacteria like Staphylococcus aureus. nih.gov Furthermore, other derivatives of the 3-amino-1,2,4-triazole core have been shown to possess anticancer and anti-angiogenic properties. nih.gov

Bioactivity of Synthesized 1,2,4-Triazole Derivatives

| Derivative Type | Biological Activity | Key Findings | Reference |

| Schiff bases of 4H-1,2,4-triazole-3-thiol | Antifungal, Antibacterial | Activity against Microsporum gypseum and Staphylococcus aureus, some superior to standard drugs. | nih.gov |

| 3-amino-1,2,4-triazole derivatives | Anticancer | A 3-bromophenylamino moiety at position 3 showed a beneficial effect on several cancer cell lines. | nih.gov |

Hydroxylamines for Central Nervous System (CNS)-Targeting Compounds

While direct synthesis of hydroxylamines from this compound is not extensively detailed in the provided context, its role as a key precursor for compounds aimed at treating central nervous system disorders is acknowledged. The unique substitution pattern of this compound makes it a valuable component in the creation of complex molecules designed to interact with biological targets within the CNS.

Necroptosis Inhibitors

Necroptosis is a form of regulated, caspase-independent cell death implicated in various diseases. This compound is a crucial structural element in the development of several classes of necroptosis inhibitors.

Pyrrole (B145914) Derivatives

In the synthesis of pyrrole-based necroptosis inhibitors, this compound is coupled with various pyrrole carboxylic acids to form amide derivatives. nih.gov For instance, a synthesized pyrrole acid can be coupled with this compound using ethyl(dimethylaminopropyl)carbodiimide (EDCI) to yield the corresponding amide. nih.gov This amide can then undergo further modifications, such as regioselective bromination and subsequent conversion to a nitrile, to produce potent necroptosis inhibitors. nih.gov

Another synthetic route involves the reaction of an N-methylpyrrole sulfonyl chloride derivative with this compound to produce a sulfonamide intermediate. nih.gov This intermediate can then be converted to the final active amide or nitrile compounds. nih.gov The evaluation of these pyrrole amide derivatives has been conducted in FADD-deficient human Jurkat T cells treated with TNF-α to determine their necroptosis inhibitory activity. nih.gov

Table 1: Synthesis of Pyrrole Derivatives Incorporating this compound

| Starting Material | Reagent | Intermediate/Final Product | Application | Reference |

|---|---|---|---|---|

| Pyrrole carboxylic acid | This compound, EDCI | Pyrrole amide | Necroptosis Inhibitor | nih.gov |

Thiadiazole Benzylamide Derivatives

A series of nih.govnih.govnih.govthiadiazole benzylamides have been identified as potent necroptosis inhibitors, often referred to as necrostatins. nih.govcore.ac.uk Structure-activity relationship (SAR) studies have revealed that a 2,6-dihalo-substituted benzylamide, such as the one derived from this compound, is optimal for activity. nih.gov The synthesis of these derivatives involves condensing an appropriate aldehyde with this compound to form an imine, which is subsequently reduced to a secondary amine. nih.gov Further modifications can lead to the final thiadiazole benzylamide compounds. nih.gov

Research has shown that the 2-chloro-6-fluorophenyl group is a key feature for potent necroptosis inhibition. nih.gov Replacing this group with other moieties, such as 1-naphthyl or 2-pyridyl, has been shown to be detrimental to the compound's activity. nih.gov

Adenosine (B11128) Receptor Antagonists

Adenosine receptors, particularly the A2A subtype, are significant targets in the development of treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for cancer immunotherapy. uni-bonn.demdpi.com this compound has proven to be an excellent substituent for the benzylamine moiety in the creation of A2A adenosine receptor antagonists. uni-bonn.de

In the development of a series of A2A receptor antagonists, various benzylamine moieties were explored, and this compound was identified as a superior substituent. uni-bonn.de The resulting compounds exhibited affinities in the low nanomolar range. uni-bonn.de

8-Benzylaminoxanthines for Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of neurodegenerative diseases. nih.govnih.gov Xanthine (B1682287) derivatives, acting as adenosine receptor antagonists, have shown potential anti-inflammatory activity. nih.govnih.gov In the synthesis of novel 8-benzylaminoxanthines, this compound is a recurring structural motif. nih.gov

A study detailing the synthesis of 25 new xanthine derivatives utilized this compound to introduce the 8-benzylamino group. nih.gov These compounds were then evaluated for their affinity at all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov Several of the synthesized compounds, incorporating the 2-chloro-6-fluorobenzylamino moiety, displayed nanomolar affinities for the A2A receptor and dual A1/A2A affinities. nih.gov

Table 2: Activity of 8-Benzylaminoxanthine Derivatives

| Compound Feature | Target Receptor | Affinity | Application | Reference |

|---|---|---|---|---|

| 2-Chloro-6-fluorobenzylamino moiety | Adenosine A2A Receptor | Nanomolar (Ki) | Anti-inflammatory | nih.gov |

Pyrimidinone Derivatives for HIV-1 Reverse Transcriptase Inhibition

The fight against HIV has led to the development of numerous inhibitors targeting the viral enzyme reverse transcriptase (RT). A class of compounds known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) have demonstrated potent activity against wild-type HIV-1, with some showing picomolar efficacy. nih.govuab.cat

The incorporation of the 2-chloro-6-fluorobenzyl group, derived from this compound, is a defining feature of these pyrimidinone derivatives. nih.govuab.cat Research comparing these compounds with their 2,6-difluorobenzyl counterparts has highlighted the significant contribution of the 2-chloro-6-fluoro substitution to their high, wide-spectrum inhibitory activity against HIV-1, including clinically relevant mutant strains. nih.govuab.cat Stereochemistry also plays a crucial role, with the R absolute configuration at the C6-benzylic position correlating with the highest antiviral activity. nih.gov

An in-depth analysis of the chemical compound this compound reveals its significant role in various scientific domains, particularly in the development of agrochemicals and pharmaceuticals. This article delves into its applications in medicinal chemistry, its structure-activity relationships, and preclinical pharmacological investigations, based on available scientific literature.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methods for Purity and Residue Analysis

Chromatographic techniques are indispensable for separating 2-Chloro-6-fluorobenzylamine from impurities, reaction byproducts, and potential metabolites. These methods are crucial for assessing the purity of the compound and for analyzing its presence in complex mixtures.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying metabolites of this compound. In metabolic studies, the parent compound can be transformed into various derivatives through biological processes. LC-MS allows for the separation of these metabolites from the parent compound and other matrix components, followed by their identification based on their mass-to-charge ratio (m/z).

For instance, in the analysis of related compounds like 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, LC-MS/MS is utilized to identify degradation products, such as dechlorinated or hydrolyzed derivatives, under simulated environmental conditions. The electrospray ionization (ESI) source is commonly used in such analyses as it is capable of ionizing a wide range of molecules, making it suitable for the study of metabolites. researchgate.net The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation of the detected metabolites by providing fragmentation patterns.

A hypothetical LC-MS analysis for the metabolites of this compound might involve the parameters outlined in the table below.

Table 1: Illustrative LC-MS Parameters for Metabolite Identification

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range (m/z) | 50 - 500 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for metabolite profiling, offering a quantitative overview of the parent compound and its metabolites. researchgate.net While LC-MS is superior for identification, HPLC-UV is a robust technique for quantifying the disappearance of the parent compound and the appearance of metabolites over time.

In the synthesis of derivatives of this compound, HPLC is essential for monitoring the progress of the reaction and assessing the purity of the final product. rsc.org For metabolite profiling, a reverse-phase HPLC method is typically employed. The retention times of the parent compound and its potential metabolites can be determined, and their concentrations can be quantified by creating calibration curves with standard compounds.

The following table outlines a typical HPLC setup for metabolite profiling.

Table 2: Representative HPLC Conditions for Metabolite Profiling

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 210 nm, 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For a related compound, 2-chloro-6-fluorobenzyl chloride, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are used to resolve structural ambiguities. Similarly, for this compound, ¹H NMR would show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the amine protons (NH₂). The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. ¹³C NMR provides the number of unique carbon environments, including the carbon atoms attached to chlorine and fluorine. In a study of the related 2-chloro-6-fluorotoluene (B1346809), ¹³C NMR chemical shifts were compared with experimental values to confirm the structure. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic CH | 6.9 - 7.4 | Multiplet |

| Benzylic CH₂ | ~3.9 | Singlet (or doublet if coupled to NH₂) |

| Amine NH₂ | Variable (broad singlet) | Broad Singlet |

| ¹³C NMR | ||

| Aromatic C-Cl | ~135 | Singlet |

| Aromatic C-F | ~160 (with C-F coupling) | Doublet |

| Aromatic CH | 115 - 130 | Singlet |

| Benzylic CH₂ | ~40 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the elemental composition of the molecule.

The presence of a chlorine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uklibretexts.org This leads to the appearance of two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule. chemguide.co.uklibretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzylamines include the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable tropylium-like ion or a substituted iminium ion.

Table 4: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight (for ³⁵Cl) | 159.02 g/mol |

| Molecular Weight (for ³⁷Cl) | 161.02 g/mol |

| Isotopic Pattern (M⁺ : M+2) | ~ 3:1 |

| Key Fragmentation Ions (m/z) | Loss of Cl, F, NH₂, CH₂NH₂ |

Spectroscopic Techniques (e.g., IR, Raman) in Research

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. mt.com These methods provide a molecular "fingerprint" that is unique to the compound.

IR spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide information about the carbon skeleton and the aromatic ring vibrations. mt.com In a study on the related 2-chloro-6-fluorotoluene, both FTIR and FT-Raman spectra were recorded and analyzed to provide a complete vibrational assignment. nih.gov

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| IR Spectroscopy | ||

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Benzylic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

| Raman Spectroscopy | ||

| Aromatic Ring | Breathing Mode | ~1000 |

| C-Cl | Stretch | 600 - 800 |

| C-F | Stretch | 1000 - 1400 |

Broader Research Applications and Future Directions of 2 Chloro 6 Fluorobenzylamine

2-Chloro-6-fluorobenzylamine serves as a crucial building block in various scientific and industrial fields. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene (B151609) ring, imparts specific chemical properties that are leveraged in the development of novel molecules. This has led to its application in areas ranging from agriculture to materials science and medicinal chemistry.

常见问题

Basic: What are the established synthetic routes for 2-Chloro-6-fluorobenzylamine, and how can reaction conditions be optimized for yield?

Methodological Answer:

A common synthesis involves coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, this compound is coupled with carboxylic acids or esters under anhydrous conditions, typically in dichloromethane or DMF, with catalytic DMAP (4-Dimethylaminopyridine) to enhance efficiency . Optimization includes:

- Temperature Control: Reactions performed at 0–25°C minimize side products.

- Stoichiometry: A 1:1.2 molar ratio of benzylamine to acylating agent improves conversion.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as a doublet of doublets (δ 7.2–7.4 ppm) due to Cl and F substituents. The benzylamine -CH2- group resonates at δ 3.8–4.0 ppm.

- ¹³C NMR: The benzylic carbon (C7) appears at δ 45–50 ppm, while aromatic carbons adjacent to Cl/F show distinct shifts (e.g., C1: δ 125–130 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 160.1 (M+H⁺) .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate:

- HOMO-LUMO Gaps: The electron-withdrawing Cl and F substituents reduce the HOMO-LUMO gap (~4.5 eV), indicating higher reactivity compared to unsubstituted benzylamines .

- Electrostatic Potential Maps: Regions near Cl and F show negative potentials, suggesting nucleophilic attack sites.

- Vibrational Frequencies: IR-active modes (e.g., N-H stretch at ~3350 cm⁻¹) align with experimental FTIR data .

Advanced: How does this compound interact in biological systems, and what assays evaluate its stability in liver microsomes?

Methodological Answer:

- Metabolic Stability: Incubate the compound with liver microsomes (human or rodent) at 37°C in NADPH-regenerating buffer. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Half-life (t₁/₂) <30 min indicates rapid hepatic clearance .

- CYP450 Inhibition: Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess competitive inhibition. IC₅₀ values <10 µM suggest significant interaction risks .

Advanced: How to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies in toxicity (e.g., LD₅₀ variability) may arise from:

- Purity Differences: Impurities (e.g., residual solvents) skew results. Validate purity via HPLC (>98%) before testing .

- Assay Conditions: Compare studies using identical models (e.g., OECD TG 423 for acute oral toxicity in rats).

- Metabolite Interference: LC-MS metabolomics identifies toxic metabolites (e.g., oxidized chloro-fluoro byproducts) not accounted for in earlier studies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (EN 166 standard). Use a fume hood to avoid inhalation .

- Spill Management: Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

- Storage: Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies for necroptosis inhibitors?

Methodological Answer:

In pyrrole-based inhibitors, the benzylamine moiety enhances binding to RIPK1 kinase:

- Substituent Effects: The 6-F substituent increases hydrophobic interactions with the kinase’s ATP-binding pocket.

- Activity Assays: Jurkat T-cell models (FADD-deficient) treated with TNF-α show EC₅₀ values <100 nM for derivatives with this scaffold .

- Selectivity: Competitive binding assays against RIPK2 confirm >50-fold selectivity, reducing off-target risks .

Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。